molecular formula C4H9BrO B1268025 1-Bromo-2-butanol CAS No. 2482-57-7

1-Bromo-2-butanol

Cat. No.: B1268025
CAS No.: 2482-57-7
M. Wt: 153.02 g/mol
InChI Key: DMRXISNUOWIOKV-UHFFFAOYSA-N
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Description

1-Bromo-2-butanol is an organic compound with the molecular formula C4H9BrO. It is a brominated alcohol, where a bromine atom is attached to the second carbon of a butanol molecule. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-butanol can be synthesized through the bromination of 2-butanol. The reaction typically involves the addition of bromine (Br2) to 2-butanol in the presence of a catalyst or under specific conditions that facilitate the substitution of a hydroxyl group with a bromine atom.

Industrial Production Methods: In industrial settings, this compound is produced by reacting 2-butanol with hydrobromic acid (HBr). The reaction is carried out under controlled conditions to ensure the efficient conversion of 2-butanol to this compound. The process may involve the use of a solvent and a catalyst to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-butanol undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form butane derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution: Products include various substituted butanols depending on the nucleophile used.

    Oxidation: Products include butanone or butanal.

    Reduction: Products include butane or butanol derivatives.

Scientific Research Applications

1-Bromo-2-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.

    Biology: It is used in biochemical studies to understand the effects of brominated compounds on biological systems.

    Medicine: Research explores its potential use in developing pharmaceuticals and studying drug interactions.

    Industry: It is used in the production of various chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 1-Bromo-2-butanol involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    1-Bromobutane: Similar in structure but lacks the hydroxyl group.

    2-Bromobutane: Similar but with the bromine atom on the second carbon.

    1-Chlorobutane: Similar but with a chlorine atom instead of bromine.

    2-Chlorobutane: Similar but with a chlorine atom on the second carbon.

Uniqueness: 1-Bromo-2-butanol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

1-bromobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRXISNUOWIOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334264
Record name 1-Bromo-2-butanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2482-57-7
Record name 1-Bromo-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2482-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanol, 1-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002482577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanol, 1-bromo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Bromo-2-butanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-butanol (contains ca. 20% 2-Bromo-1-butanol)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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